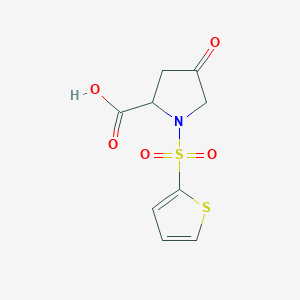
4-Oxo-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylic acid is a heterocyclic compound that features a pyrrolidine ring substituted with a thienylsulfonyl group and a carboxylic acid group. This compound is of significant interest due to its potential biological activity and diverse applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylic acid typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which are then reacted with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for yield, purity, and scalability. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis may be employed to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Oxo-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienylsulfonyl group to a thiol or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thienylsulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Applications De Recherche Scientifique
4-Oxo-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It may have therapeutic potential due to its structural similarity to bioactive molecules.
Industry: The compound can be used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-Oxo-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The thienylsulfonyl group can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and target.
Comparaison Avec Des Composés Similaires
Methyl 4-oxo-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylate: A methyl ester derivative with similar biological activity.
4-Oxo-1-(2-thienylsulfonyl)proline: A structurally related compound with a proline backbone.
Uniqueness: 4-Oxo-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
4-oxo-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5S2/c11-6-4-7(9(12)13)10(5-6)17(14,15)8-2-1-3-16-8/h1-3,7H,4-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKNGTBCUDLSTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1=O)S(=O)(=O)C2=CC=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
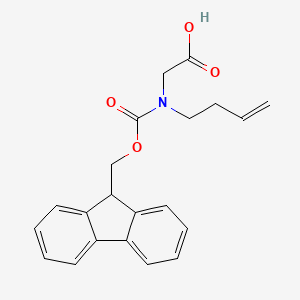
![(+/-)-3-Ethoxy-4-[2-carboxy-2-(4-hydroxyphenyl)ethyl amino]-3-cyclobutene-1,2-dione](/img/structure/B2463283.png)
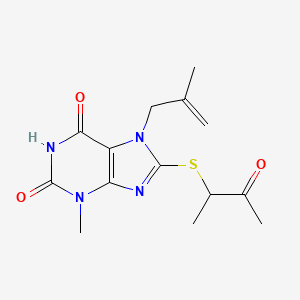
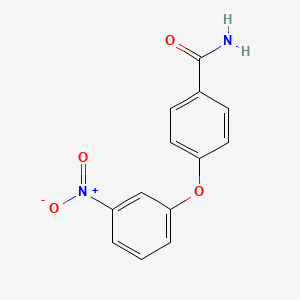
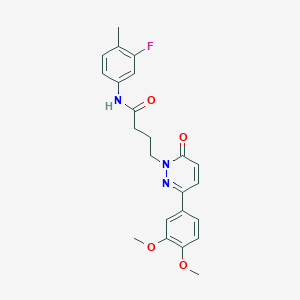
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2463293.png)

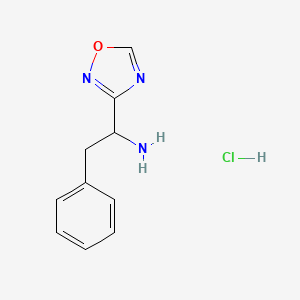
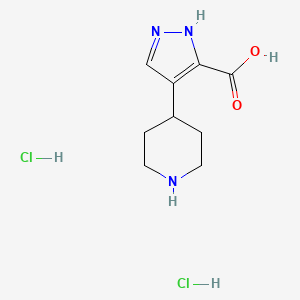

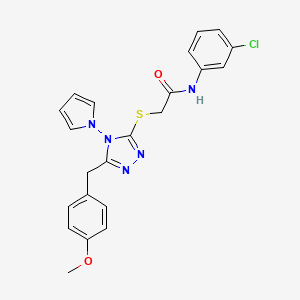
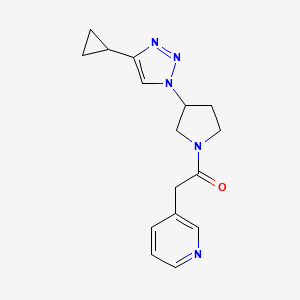
![2-[(4-Fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-1-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-5-yl}ethan-1-one](/img/structure/B2463302.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2,2-di(furan-2-yl)ethyl)acrylamide](/img/structure/B2463304.png)
